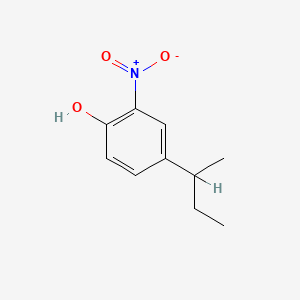![molecular formula C11H14N2 B3051793 3-[(2,5-Dimethylphenyl)amino]propanenitrile CAS No. 36072-16-9](/img/structure/B3051793.png)
3-[(2,5-Dimethylphenyl)amino]propanenitrile
Vue d'ensemble
Description
“3-[(2,5-Dimethylphenyl)amino]propanenitrile” is a chemical compound with the molecular formula C11H14N2 . It is used in scientific research, particularly in proteomics .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The exact structure would be best visualized using a molecular modeling software or resource.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 174.242 . Other physical and chemical properties like melting point, boiling point, and density might be available in specialized chemical databases .Applications De Recherche Scientifique
Synthesis of Heterocyclic Substances and Antimicrobial Activities : A study by Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) used 2-arylhydrazononitriles, a category that includes compounds similar to 3-[(2,5-Dimethylphenyl)amino]propanenitrile, as key components for synthesizing a variety of heterocyclic substances. These substances demonstrated promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Precursor for Syntheses of Heterocyclic Systems : Drabina and Sedlák (2012) reviewed the use of 2-amino-2alkyl(aryl)propanenitriles, closely related to this compound, as precursors for synthesizing imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds serve as monofunctional precursors or catalysts/initiators in various applications (Drabina & Sedlák, 2012).
Study of Intramolecular Hydrogen Bonds and Anomeric Effect : Fernández, Vázquez, and Ríos (1992) conducted an ab initio study on compounds including 3-amino-propanenitrile, examining the effects of intramolecular hydrogen bonds and anomeric interactions. This research provides insights into the stability and geometric trends of such compounds (Fernández, Vázquez, & Ríos, 1992).
Ruthenium-Catalyzed Carbon-Carbon Bond Formation : Ueno, Chatani, and Kakiuchi (2007) described a ruthenium-catalyzed reaction involving 2-amino-6-methylacetophenone, a compound similar to this compound, with phenylboronic acid. This study highlights the potential of such compounds in carbon-carbon bond formation (Ueno, Chatani, & Kakiuchi, 2007).
Copper-Catalyzed Intermolecular Azidocyanation of Aryl Alkenes : Xu, Mou, Chen, and Wang (2014) developed a copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes, resulting in α-azido-propanenitriles. This method could be a potential strategy for synthesizing 3-amino-2-arylpropanoic acid, indicating the versatility of related compounds (Xu, Mou, Chen, & Wang, 2014).
Enantioselective Biocatalytic Hydrolysis : Chhiba, Bode, Mathiba, Kwezi, and Brady (2012) investigated the hydrolysis of β-aminonitriles, which include derivatives of 3-amino-3-phenylpropanenitrile, using the nitrile biocatalytic activity of Rhodococcus rhodochrous. This process was shown to be enantioselective for these compounds (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,5-dimethylanilino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMWBFBRYBSXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368582 | |
| Record name | 3-[(2,5-dimethylphenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36072-16-9 | |
| Record name | 3-[(2,5-dimethylphenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















